2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide
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Overview
Description
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide is a chemical compound with the molecular formula C20H14Cl2N2O2 and a molecular weight of 385.253 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and a benzamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Introduction of the benzoyl group using Friedel-Crafts acylation
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide can be compared with similar compounds such as:
2-chloro-N-(4-(2-chlorobenzoylamino)-3-nitrophenyl)benzamide: This compound has a similar structure but includes a nitro group, which may alter its reactivity and biological activity.
2-chloro-N-(2-(2-chlorobenzoylamino)-4-nitrophenyl)benzamide: Another similar compound with a nitro group in a different position, affecting its chemical properties.
Properties
CAS No. |
313230-76-1 |
---|---|
Molecular Formula |
C20H14Cl2N2O2 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-17-10-3-1-8-15(17)19(25)23-13-6-5-7-14(12-13)24-20(26)16-9-2-4-11-18(16)22/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
RKSSRDSIVVFURB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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